Cas no 18621-53-9 (2-Aminothiophene Hydrochloride)

2-Aminothiophene Hydrochloride structure
18621-53-9 structure
Product name:2-Aminothiophene Hydrochloride
CAS No:18621-53-9
MF:C4H5NS.HCl
Molecular Weight:135.61514
CID:1025667
PubChem ID:12330503

2-Aminothiophene Hydrochloride 化学的及び物理的性質

名前と識別子

    • Thiophen-2-amine hydrochloride
    • 2-Thiophenamine,hydrochloride
    • thiophen-2-ylamine,hydrochloride
    • thiophen-2-ylammonium chloride
    • 2-Thiophenamine, hydrochloride
    • SCHEMBL2954587
    • F10359
    • 2-AMINOTHIOPHENE HYDROCHLORIDE
    • CS-0336693
    • AKOS015964897
    • A880672
    • 2-Thiophenamine Hydrochloride; 2-Aminothiophene hydrochloride
    • Thiophen-2-amine--hydrogen chloride (1/1)
    • thiophen-2-amine;hydrochloride
    • DTXSID10490498
    • MFCD09033007
    • Thiophen-2-aminehydrochloride
    • 18621-53-9
    • THIOPHEN-2-AMINE HCL
    • 2-Aminothiophene Hydrochloride
    • MDL: MFCD09033007
    • インチ: InChI=1S/C4H5NS.ClH/c5-4-2-1-3-6-4;/h1-3H,5H2;1H
    • InChIKey: IRGDRSIZYKSOPT-UHFFFAOYSA-N
    • SMILES: C1=CSC(=C1)N.Cl

計算された属性

  • 精确分子量: 134.99100
  • 同位素质量: 134.9909481g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 46.8
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.3Ų

じっけんとくせい

  • PSA: 54.26000
  • LogP: 2.71350

2-Aminothiophene Hydrochloride Security Information

2-Aminothiophene Hydrochloride 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Aminothiophene Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM199561-1g
Thiophen-2-amine hydrochloride
18621-53-9 95%
1g
$542 2023-01-19
Chemenu
CM199561-1g
Thiophen-2-amine hydrochloride
18621-53-9 95%
1g
$542 2021-08-05
TRC
A630443-1000mg
2-Aminothiophene Hydrochloride
18621-53-9
1g
$ 724.00 2023-04-19
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC13774-10g
Thiophen-2-amine;hydrochloride
18621-53-9 95%
10g
$2200 2023-09-07
TRC
A630443-100mg
2-Aminothiophene Hydrochloride
18621-53-9
100mg
$ 121.00 2023-04-19
TRC
A630443-500mg
2-Aminothiophene Hydrochloride
18621-53-9
500mg
$ 431.00 2023-04-19
TRC
A630443-5g
2-Aminothiophene Hydrochloride
18621-53-9
5g
$ 2945.00 2023-04-19
Ambeed
A314958-1g
Thiophen-2-amine hydrochloride
18621-53-9 95%
1g
$705.0 2024-04-22
TRC
A630443-1g
2-Aminothiophene Hydrochloride
18621-53-9
1g
$ 600.00 2022-06-07

2-Aminothiophene Hydrochloride 関連文献

2-Aminothiophene Hydrochlorideに関する追加情報

Thiophen-2-amine hydrochloride: A Key Intermediate in Modern Pharmaceutical Synthesis

Thiophen-2-amine hydrochloride (CAS no. 18621-53-9) is a significant chemical compound widely recognized for its utility in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This compound, characterized by its hydrochloride salt form, has garnered considerable attention in the scientific community due to its versatile applications and structural properties. The thiophene ring embedded within its molecular structure imparts unique reactivity, making it a valuable building block for numerous synthetic pathways.

The hydrochloride form of thiophen-2-amine enhances its solubility in aqueous solutions, facilitating its use in various biochemical and pharmaceutical processes. This solubility advantage is particularly crucial in drug formulation, where precise dissolution properties are often required for optimal therapeutic efficacy. The compound's stability under standard conditions further underscores its reliability as an intermediate in industrial and laboratory settings.

Recent advancements in medicinal chemistry have highlighted the importance of thiophen derivatives in the development of novel therapeutic agents. Thiophen-2-amine hydrochloride, with its ability to undergo diverse chemical transformations, has been instrumental in synthesizing molecules with potential applications in oncology, infectious diseases, and neurological disorders. For instance, studies have demonstrated its role in the preparation of kinase inhibitors, which are pivotal in targeting cancer cell proliferation.

The CAS no. 18621-53-9 identifier ensures unambiguous recognition and classification of this compound within regulatory and scientific databases. This standardized nomenclature aids researchers in accessing relevant literature, patents, and safety data sheets, thereby streamlining the research and development process. The compound's structural motif, featuring a sulfur atom bonded to two carbon atoms within the thiophene ring, contributes to its reactivity and makes it a preferred candidate for further functionalization.

In the realm of agrochemicals, thiophen-2-amine hydrochloride has been explored for its potential as a precursor in the synthesis of pesticides and herbicides. Its ability to interact with biological targets at the molecular level makes it a promising candidate for developing environmentally sustainable solutions in crop protection. Furthermore, ongoing research into green chemistry principles has prompted investigations into optimizing synthetic routes that minimize waste and energy consumption while maintaining high yields.

The pharmaceutical industry continues to leverage thiophen derivatives like Thiophen-2-amine hydrochloride to develop innovative drug candidates. Its incorporation into heterocyclic frameworks has led to the discovery of compounds with enhanced pharmacokinetic profiles and reduced side effects. For example, researchers have utilized this intermediate to synthesize molecules that exhibit potent antiviral activity by interfering with viral replication mechanisms at the molecular level.

From a synthetic chemistry perspective, Thiophen-2-amine hydrochloride serves as a versatile precursor for constructing complex organic molecules. Its reactivity allows for nucleophilic substitution reactions, cyclization processes, and metal-catalyzed cross-coupling reactions, all of which are essential for building intricate molecular architectures. These synthetic methodologies are foundational in producing advanced materials and functional compounds used across multiple industries.

The compound's role in material science is equally noteworthy. Thiophene-based polymers, derived from intermediates like thiophen-2-amine hydrochloride, have shown promise in developing conductive films and organic electronic components. These materials are integral to emerging technologies such as flexible displays and solar cells, where their electronic properties offer significant advantages over traditional silicon-based alternatives.

Regulatory compliance remains a critical consideration when handling Thiophen-2-amine hydrochloride (CAS no. 18621-53-9). Manufacturers and researchers adhere to stringent guidelines to ensure safe handling, storage, and disposal practices. While not classified as a hazardous substance under current regulations, proper protocols must be followed to mitigate any potential risks associated with chemical exposure.

The future prospects of Thiophen-2-amine hydrochloride are promising, with ongoing research uncovering new applications and synthetic possibilities. Collaborative efforts between academia and industry are driving innovation in drug discovery and material science, leveraging this compound's unique properties for societal benefit. As scientific understanding evolves, so too will the applications of thiophene derivatives like thiophen-2-amine hydrochloride.

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